1-[(2-chloro-4-fluorophenyl)methyl]-3-(2-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
Description
Properties
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]-3-(2-methylphenyl)quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClFN2O2/c1-14-6-2-4-8-19(14)26-21(27)17-7-3-5-9-20(17)25(22(26)28)13-15-10-11-16(24)12-18(15)23/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAVPBGOTODDJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N(C2=O)CC4=C(C=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(2-Chloro-4-fluorophenyl)methyl]-3-(2-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydroquinazoline core with substituents that may influence its biological activity. Its structure can be represented as follows:
- Chemical Formula : C₁₆H₁₅ClF N₂O₂
- Molecular Weight : 305.76 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential in several therapeutic areas:
- Anticancer Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the inhibition of specific signaling pathways crucial for cancer cell proliferation.
- Antimicrobial Properties : Investigations into the antimicrobial activity of related compounds suggest that modifications in the quinazoline structure can enhance efficacy against bacterial strains.
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which could contribute to its therapeutic effects.
Anticancer Studies
A study conducted by demonstrated that derivatives of quinazoline compounds showed significant inhibition of cancer cell lines such as A-549 (lung cancer) and HCT-116 (colon cancer). The results indicated that the introduction of halogenated phenyl groups increased the potency of these compounds.
| Cell Line | IC50 (µM) | Compound |
|---|---|---|
| A-549 | 15.5 | 1 |
| HCT-116 | 12.3 | 1 |
| HT-29 | 18.7 | 1 |
Antimicrobial Activity
In another study focusing on antimicrobial properties, compounds similar to 1-[(2-chloro-4-fluorophenyl)methyl]-3-(2-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione were tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
These results indicate a moderate level of antibacterial activity, suggesting potential for further development as an antimicrobial agent.
Case Study 1: Anticancer Efficacy
A case study published in evaluated the anticancer efficacy of a related compound in vivo. Mice treated with the compound showed a significant reduction in tumor size compared to control groups. Histological analysis revealed decreased cell proliferation and increased apoptosis in treated tumors.
Case Study 2: Antimicrobial Testing
A clinical study assessed the antimicrobial effects of compounds derived from quinazoline structures against multi-drug resistant strains. The findings suggested that modifications similar to those in the target compound enhanced activity against resistant bacteria.
Comparison with Similar Compounds
Core Structure Variations
The tetrahydroquinazoline-2,4-dione core distinguishes the target compound from analogs with alternative heterocyclic systems:
Key Implications :
Substituent Effects
Substituents on the target compound and analogs influence lipophilicity, steric bulk, and electronic interactions:
Key Implications :
- Methylphenyl groups may enhance membrane permeability but could limit solubility in aqueous environments.
Preparation Methods
Urea-Mediated Cyclization of Anthranilic Acid Derivatives
The tetrahydroquinazoline-2,4-dione core can be constructed via cyclocondensation of anthranilic acid (1 ) with urea under thermal conditions. For example, fusion of 5-chloroanthranilic acid (8a ) with urea at 120°C generates quinazoline-2,4-dione (9a ) in 70–85% yields. Subsequent chlorination using phosphorus oxychloride (POCl₃) and catalytic dimethylformamide (DMF) at reflux yields 2,4,5-trichloro-1,2,3,4-tetrahydroquinazoline (10a ), a versatile intermediate for nucleophilic substitutions.
Key Reaction Parameters
-
Temperature : 100–120°C for cyclization; 80–100°C for chlorination.
-
Catalysts : DMF (5–10 mol%) accelerates chlorination.
Functionalization of Chlorinated Intermediates
Sequential Nucleophilic Substitutions
The trichlorinated intermediate 10a undergoes regioselective substitutions to install the desired aryl groups. For instance:
-
Position 1 : Reaction with (2-chloro-4-fluorophenyl)methanamine in dichloromethane (DCM) at 0°C to room temperature replaces the 4-chloro substituent, yielding 1-[(2-chloro-4-fluorophenyl)methyl]-2,4-dichloroquinazoline (11a ) (Yield: 65–72%).
-
Position 3 : Treatment with 2-methylphenyllithium in tetrahydrofuran (THF) at −78°C introduces the 2-methylphenyl group, followed by hydrolysis to restore the 2,4-dione motif (Yield: 58–64%).
Optimization Notes
-
Base : Triethylamine (TEA) enhances substitution kinetics by scavenging HCl.
-
Solvent : Polar aprotic solvents (e.g., DCM, THF) improve solubility of intermediates.
Organocatalytic Asymmetric [4+2]-Cycloadditions
oQDM Dienamine Generation and Cyclization
A stereoselective route involves generating ortho-quinodimethane (oQDM) dienamines from 6-methyluracil carbaldehyde (2a ) and primary amines. For example, condensation with (2-chloro-4-fluorophenyl)methanamine forms an imine intermediate, which undergoes thermal-hydrogen shift to yield oQDM dienamine III . Subsequent [4+2]-cycloaddition with 2-methylphenylacetylene as a dienophile produces the target compound with moderate diastereoselectivity (dr 3:1) and 45–55% yield.
Critical Conditions
-
Temperature : Reflux in dioxane (100–110°C).
-
Catalyst : No metal required; reaction proceeds via stepwise Michael-Mannich mechanism.
Oxidative Coupling of Benzylamines
Metal-Free Synthesis Using 4,6-Dihydroxysalicylic Acid
A green chemistry approach employs oxidative coupling of 2-aminobenzylamine (1 ) and 2-methylbenzylamine (2 ) in dimethyl sulfoxide (DMSO) under O₂ atmosphere. Catalyzed by 4,6-dihydroxysalicylic acid (5 mol%) and BF₃·Et₂O (10 mol%), this one-pot method generates the tetrahydroquinazoline core at 90°C over 48 hours, followed by in situ alkylation with (2-chloro-4-fluorophenyl)methyl bromide to install the final substituent (Overall yield: 38–42%).
Advantages
-
Atom Economy : Avoids pre-functionalized intermediates.
-
Sustainability : Eliminates transition metals and harsh reagents.
Comparative Analysis of Synthetic Routes
Q & A
Q. What are the optimal synthetic routes for 1-[(2-chloro-4-fluorophenyl)methyl]-3-(2-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione?
The synthesis typically involves multi-step protocols, including:
- Core formation : Condensation of substituted anthranilic acids with carbonyl reagents (e.g., isocyanates or thioacetate derivatives) to construct the quinazoline-dione scaffold .
- Substituent introduction : Alkylation or nucleophilic substitution to attach the (2-chloro-4-fluorophenyl)methyl and 2-methylphenyl groups. Reagents like chloroethylating agents or aryl halides are used under reflux in solvents such as ethanol or DMF .
- Purification : Column chromatography or recrystallization (e.g., using acetone/petroleum ether mixtures) to isolate the target compound .
Q. Which characterization techniques are critical for confirming the structure of this compound?
- NMR spectroscopy : Assign signals for aromatic protons (δ 6.5–8.5 ppm), methyl groups (δ 1.2–2.5 ppm), and carbonyls (δ 160–180 ppm) .
- X-ray crystallography : Resolve spatial arrangement of the tetrahydroquinazoline core and substituents, with R-factors < 0.05 indicating high precision .
- HPLC-MS : Verify purity (>95%) and molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
Advanced Research Questions
Q. How can researchers investigate structure-activity relationships (SAR) for this compound’s biological targets?
- Systematic substitution : Replace the 2-methylphenyl or chloro-fluorophenyl groups with bioisosteres (e.g., trifluoromethyl or methoxy) to assess impact on activity .
- In vitro assays : Test modified analogs against target enzymes (e.g., kinases or proteases) using fluorescence polarization or enzymatic inhibition assays .
- Crystallographic docking : Map binding interactions using software like AutoDock Vina, correlating substituent hydrophobicity/electrostatics with affinity .
Q. How should contradictory data on this compound’s biological activity be resolved?
- Replicate experiments : Control variables like solvent (DMSO purity), cell line viability, and assay temperature .
- Meta-analysis : Compare datasets across studies (e.g., IC50 values in kinase assays) to identify outliers or concentration-dependent effects .
- Mechanistic studies : Use CRISPR-edited cell lines or knockout models to confirm target specificity .
Q. What computational methods are suitable for predicting this compound’s pharmacokinetics?
Q. How can researchers address solubility challenges in in vivo studies?
Q. What strategies are recommended for toxicity profiling?
- In vitro cytotoxicity : MTT assays on HepG2 cells to determine CC50 values .
- In vivo acute toxicity : Dose escalation in rodent models (OECD 423 guidelines), monitoring liver/kidney histopathology .
- Genotoxicity screening : Ames test for mutagenicity and comet assay for DNA damage .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported melting points or spectral data?
- Purity verification : Repeat HPLC under standardized conditions (C18 column, acetonitrile/water gradient) .
- Polymorphism screening : Perform differential scanning calorimetry (DSC) to detect crystalline vs. amorphous forms .
Q. Why might biological activity vary between enantiomers?
- Chiral resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and test individually .
- Stereochemical modeling : Compare docking poses of (R)- and (S)-enantiomers using Glide SP scoring .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Core formation | Phenyl isocyanate, 80°C, 6h | 65 | 92% | |
| Alkylation | 2-Chloro-4-fluorobenzyl bromide, K2CO3, DMF | 78 | 95% | |
| Purification | Silica gel (ethyl acetate/hexane) | 85 | 98% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
